Cyclo(Ile-Ala)

Description

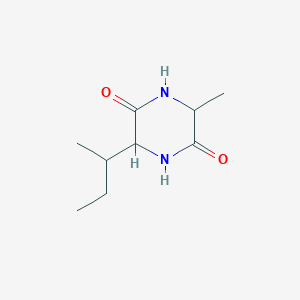

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butan-2-yl-6-methylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRIJDPCYNFZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801334341 | |

| Record name | 3-(2-Butanyl)-6-methyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90821-99-1 | |

| Record name | 3-(2-Butanyl)-6-methyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclo(Ile-Ala): A Technical Guide to its Natural Occurrence and Analysis in Microbial Fermentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Ile-Ala), also known as cyclo(isoleucyl-alanyl), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. DKPs are a diverse and widespread family of secondary metabolites produced by a variety of microorganisms, including bacteria and fungi.[1][2][3] These cyclic peptides are formed by the condensation of two α-amino acids, resulting in a stable six-membered ring structure.[4] The inherent stability and conformational rigidity of the DKP scaffold confer a range of biological activities, making them of significant interest in pharmacology and drug development.[4] While a vast number of DKPs have been identified, this guide focuses specifically on the natural occurrence, analysis, and potential biological roles of Cyclo(Ile-Ala) in the context of microbial fermentation. Although specific data on Cyclo(Ile-Ala) is limited in publicly available literature, this guide synthesizes current knowledge on DKPs to provide a technical framework for its study.

Natural Occurrence of Diketopiperazines in Microbial Fermentation

Diketopiperazines are commonly isolated from microbial fermentation broths. They are produced by a wide array of bacteria, particularly from the genera Bacillus and Streptomyces, as well as various fungi, including Aspergillus and Penicillium. The production of these compounds is often associated with specific stages of microbial growth and can be influenced by fermentation conditions. While quantitative data for Cyclo(Ile-Ala) is not extensively reported, the following table summarizes the microbial sources and reported yields for a range of other diketopiperazines to illustrate their prevalence and production levels in microbial fermentations.

| Diketopiperazine | Microbial Source | Reported Yield/Concentration | Reference |

| Cyclo(L-Pro-L-Tyr) & Cyclo(D-Pro-L-Tyr) | Streptomyces sp. strain 22-4 | MIC of 31.25 µg/mL against phytopathogenic bacteria | |

| Cyclo(L-Pro-D-Arg) | Bacillus cereus | MIC of 1 µg/mL against Klebsiella pneumoniae | |

| Cyclo(Phe-Pro) | Bacillus horneckiae-like strain | Not quantified, isolated as a major metabolite | |

| Various DKPs | Streptomyces fungicidicus | EC50 of 0.10-0.27 mM for antifouling activity | |

| Cyclo(L-Pro-L-Val) & Cyclo(L-Leu-L-Pro) | Bacillus velezensis Ea73 | MIC of 512 and 256 µg/ml for E. coli and S. aureus |

Note: The absence of specific quantitative data for Cyclo(Ile-Ala) in the literature highlights a research gap. However, given the frequent co-production of multiple DKPs by a single microbial strain, it is plausible that Cyclo(Ile-Ala) is present in fermentations where other DKPs are detected.

Experimental Protocols

The following protocols provide a general framework for the extraction, identification, and quantification of Cyclo(Ile-Ala) from a microbial fermentation broth.

Sample Preparation: Extraction of Cyclo(Ile-Ala) from Fermentation Broth

This protocol describes a liquid-liquid extraction procedure, a common method for isolating DKPs from aqueous fermentation media.

Materials:

-

Microbial fermentation broth

-

Ethyl acetate (B1210297) (or other suitable organic solvent like dichloromethane)

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Methanol (HPLC grade)

-

0.22 µm syringe filters

Procedure:

-

Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the microbial cells.

-

Supernatant Collection: Carefully decant and collect the supernatant.

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic layer (top) will contain the extracted compounds.

-

Drain the aqueous layer (bottom) and collect the organic layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

-

-

Drying and Concentration:

-

Pool the organic extracts.

-

Dry the pooled extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the dried extract to near dryness using a rotary evaporator at a temperature below 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in a known, small volume (e.g., 1 mL) of methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

Analytical Method: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of DKPs.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Conditions (Example for Cyclo(Ile-Ala)):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Precursor Ion (m/z): [M+H]⁺ for Cyclo(Ile-Ala) (C10H18N2O2), calculated as 199.14

-

Product Ions: To be determined by infusion of a pure standard of Cyclo(Ile-Ala) and performing a product ion scan. Characteristic fragment ions would be used for quantification (quantifier) and confirmation (qualifier).

-

Collision Energy: To be optimized for the specific instrument and precursor ion.

Quantification:

-

A standard curve is generated using serial dilutions of a pure Cyclo(Ile-Ala) standard of known concentration.

-

The concentration of Cyclo(Ile-Ala) in the extracted samples is determined by comparing the peak area of the quantifier ion to the standard curve.

Structure Elucidation by NMR

For the unambiguous identification of Cyclo(Ile-Ala), especially when isolated for the first time from a new microbial source, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Purification: The compound of interest is purified from the crude extract using techniques like preparative HPLC.

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

NMR Experiments: A suite of NMR experiments is performed:

-

¹H NMR: To identify the number and types of protons.

-

¹³C NMR: To identify the number and types of carbons.

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the isoleucine and alanine (B10760859) spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for confirming the connectivity of the amino acid residues and the cyclic structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.

-

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall workflow for the investigation of Cyclo(Ile-Ala) from microbial fermentation can be visualized as follows:

Caption: Experimental workflow for Cyclo(Ile-Ala) analysis.

Potential Signaling Pathways

The biological activities of DKPs suggest their involvement in various signaling pathways, particularly in microbial communication and host-microbe interactions. While the specific pathways modulated by Cyclo(Ile-Ala) require empirical investigation, we can hypothesize its potential roles based on the known activities of other DKPs.

1. Quorum Sensing Inhibition: Many DKPs have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. Cyclo(Ile-Ala) may act as an antagonist to QS receptors, thereby inhibiting the expression of virulence genes. This makes it a potential candidate for anti-infective drug development.

2. Antimicrobial Activity: Some DKPs exhibit direct antimicrobial activity against bacteria and fungi. The mechanism of action could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

3. Cytotoxic and Anticancer Activity: Several DKPs have demonstrated cytotoxic effects against various cancer cell lines. The underlying mechanisms may involve the induction of apoptosis or the inhibition of cell proliferation pathways.

The following diagram illustrates a hypothetical mechanism for how Cyclo(Ile-Ala) might interfere with a bacterial quorum sensing system.

Caption: Hypothetical inhibition of bacterial quorum sensing by Cyclo(Ile-Ala).

Conclusion

Cyclo(Ile-Ala) is a member of the vast and biologically significant family of diketopiperazines. While its natural occurrence in microbial fermentations is not as well-documented as other DKPs, the technical framework provided in this guide offers a comprehensive approach to its study. The detailed protocols for extraction and analysis, combined with an understanding of the potential biological activities and signaling pathways, should empower researchers to investigate the production and function of Cyclo(Ile-Ala) in various microbial systems. Further research in this area is warranted to fill the existing knowledge gaps and to explore the full therapeutic and biotechnological potential of this intriguing molecule.

References

- 1. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [rjeid.com]

- 2. Biosynthesis of a Novel Diketopiperazine Aspkyncin Incorporating a Kynurenine Unit from Aspergillus aculeatus [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

The Core of Cyclo(Ile-Ala) Biosynthesis in Bacteria: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a vast and structurally diverse class of natural products with a wide array of biological activities, making them attractive scaffolds for drug discovery. Cyclo(Isoleucyl-Alanyl), or Cyclo(Ile-Ala), is one such CDP with significant therapeutic potential. Understanding its biosynthesis is crucial for harnessing and engineering its production. This technical guide provides a comprehensive overview of the core biosynthetic pathways of Cyclo(Ile-Ala) in bacteria, focusing on the enzymatic machinery, reaction mechanisms, quantitative data, and detailed experimental protocols for its study. While a dedicated enzyme for Cyclo(Ile-Ala) synthesis has yet to be fully characterized, this guide draws upon the well-understood biosynthesis of structurally analogous CDPs to present a complete picture of the current state of knowledge.

Introduction to Cyclodipeptide Biosynthesis

In the microbial world, the synthesis of cyclic dipeptides such as Cyclo(Ile-Ala) is not a random event but a precisely controlled enzymatic process. Bacteria have evolved two primary and distinct enzymatic systems for the production of these molecules: the large, modular Non-ribosomal Peptide Synthetases (NRPSs) and the more compact, tRNA-dependent Cyclodipeptide Synthases (CDPSs) .[1][2] Both pathways operate independently of the ribosome.

-

Non-ribosomal Peptide Synthetases (NRPSs): These are mega-enzymes organized into modules. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. The biosynthesis via NRPSs is a multi-step process involving amino acid activation, covalent tethering to the enzyme, and peptide bond formation.[1]

-

Cyclodipeptide Synthases (CDPSs): This family of smaller enzymes utilizes a more direct route. They hijack aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, to catalyze the formation of the cyclodipeptide core.[2]

The Cyclodipeptide Synthase (CDPS) Pathway

The CDPS pathway is the more recently discovered and arguably more streamlined route to cyclodipeptide formation.[2] While no CDPS has been definitively characterized as a dedicated Cyclo(Ile-Ala) synthase, the synthesis of the closely related Cyclo(L-Ile-L-Leu) by the enzyme BcmA from Streptomyces sapporonensis provides an excellent model for understanding how a hypothetical Cyclo(Ile-Ala) synthase would function.

Enzymatic Mechanism

CDPSs catalyze a two-substrate reaction via a ping-pong mechanism, which involves the formation of a covalent aminoacyl-enzyme intermediate. The entire process can be broken down into the following key steps:

-

Binding of the First Substrate: The first aminoacyl-tRNA (e.g., Isoleucyl-tRNAIle) binds to the active site of the CDPS.

-

Formation of the Covalent Intermediate: The isoleucyl moiety is transferred from its tRNA to a conserved serine residue in the enzyme's active site, forming an aminoacyl-enzyme intermediate and releasing the deacylated tRNA.

-

Binding of the Second Substrate: The second aminoacyl-tRNA (e.g., Alanyl-tRNAAla) binds to the enzyme.

-

Peptide Bond Formation: The amino group of the second amino acid (alanine) attacks the carbonyl group of the enzyme-bound isoleucine, forming a linear dipeptidyl-enzyme intermediate.

-

Cyclization and Release: The dipeptide undergoes an intramolecular cyclization, leading to the formation of the diketopiperazine ring of Cyclo(Ile-Ala) and its release from the enzyme. The enzyme is then ready for another catalytic cycle.

Substrate Specificity

The specificity of a CDPS for its two aminoacyl-tRNA substrates is determined by two pockets in its active site, designated P1 and P2. The P1 pocket accommodates the first amino acid, while the P2 pocket accommodates the second. The residues lining these pockets are key determinants of the enzyme's product profile. For a hypothetical Cyclo(Ile-Ala) synthase, the P1 pocket would be tailored to bind isoleucine, and the P2 pocket would be specific for alanine (B10760859). Mutagenesis studies on the P2 pocket of the Cyclo(L-Ile-L-Leu) synthase BcmA have shown that substitutions of key residues can alter substrate selectivity.

The Non-ribosomal Peptide Synthetase (NRPS) Pathway

The NRPS pathway is a more complex, assembly-line-like process for synthesizing peptides. A hypothetical NRPS dedicated to Cyclo(Ile-Ala) synthesis would likely be a dimodular enzyme.

Enzymatic Mechanism

The synthesis of Cyclo(Ile-Ala) via an NRPS would involve the coordinated action of several catalytic domains:

-

Module 1 (Isoleucine Incorporation):

-

Adenylation (A) Domain: Selects and activates isoleucine using ATP, forming isoleucyl-AMP.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated isoleucine is transferred to the thiol group of a phosphopantetheine cofactor attached to the T domain.

-

-

Module 2 (Alanine Incorporation):

-

Adenylation (A) Domain: Selects and activates alanine, forming alanyl-AMP.

-

Thiolation (T) Domain: The activated alanine is transferred to the T domain of the second module.

-

-

Peptide Bond Formation:

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the enzyme-tethered isoleucine (from module 1) and alanine (from module 2), resulting in a dipeptidyl-S-T intermediate on the second module.

-

-

Cyclization and Release:

-

Thioesterase (TE) Domain: This terminal domain catalyzes the intramolecular cyclization of the dipeptide and its release from the enzyme as Cyclo(Ile-Ala).

-

Quantitative Data

| Cyclodipeptide | Producing Organism | Production Level | Reference |

| Cyclo(L-Pro-L-Leu) | Pseudomonas putida MCCC 1A00316 | Not explicitly quantified, but isolated as a major nematicidal compound. | |

| Cyclo(L-Pro-L-Tyr), Cyclo(L-Pro-L-Val), Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | Concentrations in the low µM range in culture supernatants. | |

| Cyclo(L-Leu-L-Pro) | Bacillus velezensis Ea73 | MIC values against E. coli and S. aureus were 512 µg/ml. | |

| Cyclo(L-Leu-L-Pro) | Pseudomonas sesami BC42 | 100 µg/mL showed significant antifungal activity. |

Note: The data presented are for illustrative purposes and highlight the range of production and activity levels observed for similar compounds.

Experimental Protocols

The following protocols provide a general framework for the heterologous expression, purification, and analysis of a putative Cyclo(Ile-Ala) synthase, based on established methods for other CDPSs.

Heterologous Expression and Purification of a CDPS

This protocol describes the expression of a His-tagged CDPS in E. coli and its subsequent purification.

-

Cloning: The gene encoding the putative Cyclo(Ile-Ala) synthase is PCR amplified and cloned into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cultivation: A single colony is used to inoculate 10 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin). The culture is grown overnight at 37°C with shaking.

-

Large-Scale Culture: The overnight culture is used to inoculate 1 L of LB medium with the same antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Protein expression is induced by adding IPTG to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18°C) for 16-20 hours with shaking.

-

Cell Harvesting: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

-

Lysis: The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by sonication on ice.

-

Clarification: The lysate is centrifuged at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution: The His-tagged protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro Assay for Cyclo(Ile-Ala) Synthesis

This assay confirms the activity of the purified CDPS.

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in a total volume of 50 µL:

-

50 mM Tris-HCl pH 7.5

-

10 mM MgCl2

-

5 mM ATP

-

1 mM DTT

-

0.5 mM L-Isoleucine

-

0.5 mM L-Alanine

-

Total tRNA from E. coli

-

Isoleucyl-tRNA synthetase and Alanyl-tRNA synthetase

-

1-5 µM of the purified CDPS enzyme

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.

-

Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

-

Sample Preparation for Analysis: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 50 µL of methanol (B129727) for LC-MS analysis.

Quantitative Analysis of Cyclo(Ile-Ala) by LC-MS/MS

This protocol is for the quantification of Cyclo(Ile-Ala) from bacterial culture supernatants.

-

Sample Preparation (Extraction):

-

To 1 mL of bacterial culture supernatant, add an equal volume of ethyl acetate.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 5,000 x g for 10 minutes to separate the phases.

-

Transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction process on the aqueous layer.

-

Combine the organic extracts and evaporate to dryness under nitrogen.

-

Reconstitute the dried extract in a known volume (e.g., 200 µL) of methanol.

-

Filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Cyclo(Ile-Ala) would need to be determined empirically using a pure standard.

-

-

Quantification:

-

Prepare a calibration curve using a serial dilution of a pure Cyclo(Ile-Ala) standard.

-

Analyze the extracted samples and the calibration standards by LC-MS/MS.

-

Determine the concentration of Cyclo(Ile-Ala) in the samples by comparing their peak areas to the calibration curve.

-

Visualizing the Biosynthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core logic of the CDPS and NRPS biosynthetic pathways.

Caption: The catalytic cycle of a Cyclo(Ile-Ala) Synthase (CDPS).

Caption: A hypothetical dimodular NRPS for Cyclo(Ile-Ala) synthesis.

Conclusion

The biosynthesis of Cyclo(Ile-Ala) in bacteria is accomplished through the sophisticated enzymatic machinery of either Non-ribosomal Peptide Synthetases or Cyclodipeptide Synthases. While a specific enzyme dedicated to its production awaits discovery and characterization, the well-established mechanisms for analogous cyclodipeptides provide a robust framework for its study. The protocols and data presented in this guide offer a solid foundation for researchers aiming to explore, quantify, and engineer the production of this promising bioactive molecule. Future work, likely driven by genome mining and the characterization of CDPSs with novel specificities, will undoubtedly shed more light on the precise pathways leading to Cyclo(Ile-Ala) and other valuable cyclodipeptides.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Cyclo(Ile-Ala)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Ile-Ala), a cyclic dipeptide belonging to the 2,5-diketopiperazine class, has garnered interest within the scientific community for its biological activities, notably as a cell cycle inhibitor. This technical guide provides a comprehensive overview of the chemical and physical properties of Cyclo(Ile-Ala), alongside detailed experimental protocols for its isolation and characterization. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this molecule.

Chemical and Physical Properties

Cyclo(Ile-Ala), also known as Cyclo(isoleucyl-alanyl), is a heterocyclic organic compound formed from the condensation of the amino acids L-isoleucine and L-alanine. Its rigid cyclic structure imparts a distinct set of physicochemical properties that are crucial for its biological function and potential as a drug scaffold.

Identifiers and General Properties

A summary of the key identifiers and general properties of Cyclo(Ile-Ala) is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 3-sec-butyl-6-methyl-2,5-piperazinedione | [1] |

| Synonyms | Cyclo(isoleucyl-alanyl) | [2] |

| CAS Number | 90821-99-1 | [1][2] |

| Molecular Formula | C₉H₁₆N₂O₂ | [2] |

| Molecular Weight | 184.24 g/mol | |

| Appearance | White solid |

Physicochemical Data

The physicochemical properties of Cyclo(Ile-Ala) are essential for understanding its behavior in biological systems and for formulation development. Table 2 provides a compilation of available and predicted data.

| Property | Value | Reference(s) |

| Density (Predicted) | 1.022 g/cm³ | |

| Boiling Point (Predicted) | 432.0 ± 38.0 °C at 760 mmHg | |

| Flash Point (Predicted) | 194.2 ± 26.9 °C | |

| Purity | ≥98% to 99.88% (as commercially available) |

Solubility and Storage

The solubility and stability of a compound are critical parameters for experimental design and long-term use.

| Solvent | Solubility | Reference(s) |

| DMSO | 5.6 mg/mL (30.4 mM) | |

| In Vivo Formulation | 1 mg/mL (5.43 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | |

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (In Solvent) | -80°C for up to 1 year |

Spectroscopic Properties

While specific experimental spectra for Cyclo(Ile-Ala) are not widely published, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The expected chemical shifts for Cyclo(Ile-Ala) are based on the standard values for isoleucine and alanine (B10760859) residues within a peptide backbone, with adjustments for the cyclic structure.

Expected ¹H NMR Signals:

-

Amide Protons (NH): Two distinct signals are expected for the two amide protons.

-

Alpha-Protons (α-CH): Signals corresponding to the α-protons of both the isoleucine and alanine residues.

-

Isoleucine Side Chain: Complex multiplets for the β-CH, γ-CH₂, and the two methyl groups (δ-CH₃ and γ'-CH₃).

-

Alanine Side Chain: A doublet for the β-methyl group (β-CH₃).

Expected ¹³C NMR Signals: The diketopiperazine ring and the amino acid side chains will give rise to a predictable set of signals in the ¹³C NMR spectrum.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Isoleucine α-C | 55 - 65 |

| Alanine α-C | 50 - 60 |

| Isoleucine β-C | 35 - 45 |

| Isoleucine γ-C | 25 - 35 |

| Alanine β-C | 15 - 25 |

| Isoleucine γ'-C | 15 - 25 |

| Isoleucine δ-C | 10 - 20 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Cyclo(Ile-Ala), electrospray ionization (ESI) would be a suitable method.

-

Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 185.12.

-

Fragmentation Pattern: The primary fragmentation of cyclic dipeptides typically involves the cleavage of the diketopiperazine ring. Expected fragments would correspond to the loss of one of the amino acid residues as a neutral loss or the formation of characteristic iminium ions.

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of Cyclo(Ile-Ala).

Isolation from Natural Sources

Cyclo(Ile-Ala) has been isolated from the fermentation broth of Streptomyces flavoretus 18522. The general workflow for its activity-guided isolation is as follows:

-

Fermentation and Extraction: Culture Streptomyces flavoretus 18522 in a suitable broth medium. After an appropriate incubation period, separate the mycelia from the broth by centrifugation or filtration. Extract both the broth and the mycelia with an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).

-

Bioassay-Guided Fractionation: Concentrate the crude extract and subject it to preliminary biological screening (e.g., a cell proliferation assay using a cancer cell line) to confirm activity.

-

Chromatographic Separation: Fractionate the active extract using various chromatographic techniques. This may include:

-

Silica gel column chromatography with a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol).

-

Size-exclusion chromatography (e.g., Sephadex LH-20).

-

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile or water/methanol gradient.

-

-

Activity Testing of Fractions: Test the resulting fractions in the bioassay to identify those containing the active compound(s).

-

Purification and Identification: Purify the active fractions to homogeneity using HPLC. Characterize the pure compound as Cyclo(Ile-Ala) using spectroscopic methods such as NMR and high-resolution mass spectrometry (HRMS).

References

Cyclo(Ile-Ala): A Technical Overview of its Role as a Secondary Metabolite and Cell Cycle Inhibitor

For Immediate Release

This technical guide provides a comprehensive overview of the biological functions of Cyclo(Ile-Ala), a cyclic dipeptide secondary metabolite. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of Cyclo(Ile-Ala)'s bioactivity, with a focus on its role as a cell cycle inhibitor. While the existing body of research highlights its potential, this guide also underscores the need for further quantitative and mechanistic studies.

Core Biological Activity: Cell Cycle Inhibition

Cyclo(Ile-Ala), also known as Cyclo(isoleucyl-alanyl), is a natural product identified in various microorganisms, including Streptomyces flavoretus and the marine actinomycete 11014 I. The primary biological function attributed to this cyclic dipeptide is the inhibition of cell cycle progression. Studies have identified Cyclo(Ile-Ala) as a novel cell cycle inhibitor, a finding that positions it as a compound of interest for further investigation in cancer research and other fields where cell proliferation is a key factor.

Table 1: Biological Activity of Cyclo(Ile-Ala)

| Biological Activity | Organism/Cell Line | Notes |

| Cell Cycle Inhibition | Not specified in available literature | Identified as a new cell cycle inhibitor. |

Further research is required to determine the specific cell lines affected and the quantitative measures of this activity.

Quantitative Data: A Call for Further Research

A thorough review of the current scientific literature reveals a notable gap in quantitative data regarding the cell cycle inhibitory effects of Cyclo(Ile-Ala). At present, specific metrics such as the half-maximal inhibitory concentration (IC50) for its activity on various cancer cell lines have not been publicly reported. The determination of such values is a critical next step in evaluating the potency and potential therapeutic window of this molecule.

Table 2: Quantitative Data for Cyclo(Ile-Ala) Bioactivity

| Parameter | Cell Line | Value |

| IC50 (Cell Cycle Inhibition) | Not available | Data not found in the reviewed literature. |

Signaling Pathways: Uncharted Territory

The precise molecular mechanisms and signaling pathways through which Cyclo(Ile-Ala) exerts its cell cycle inhibitory effects remain to be elucidated. Key cell cycle regulatory pathways that could potentially be modulated by Cyclo(Ile-Ala) include those involving cyclins, cyclin-dependent kinases (CDKs), the p53 tumor suppressor pathway, and the PI3K/Akt and MAPK/ERK signaling cascades. However, no direct experimental evidence linking Cyclo(Ile-Ala) to these or other specific pathways has been found in the available literature. Future research should focus on identifying the molecular targets of Cyclo(Ile-Ala) to understand its mechanism of action.

Experimental Protocols: A General Framework for Investigation

While specific, detailed experimental protocols for Cyclo(Ile-Ala) are not available, this section provides a generalized methodology for assessing its cell cycle inhibitory properties, based on standard laboratory techniques.

Cell Cycle Analysis via Flow Cytometry

This protocol outlines the general steps to determine the effect of Cyclo(Ile-Ala) on cell cycle distribution.

1. Cell Culture and Treatment:

- Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium until they reach logarithmic growth phase.

- Treat the cells with varying concentrations of Cyclo(Ile-Ala) (a suggested starting range would be from 1 µM to 100 µM) for a predetermined duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be run in parallel.

2. Cell Harvesting and Fixation:

- Harvest the cells by trypsinization.

- Wash the cells with phosphate-buffered saline (PBS).

- Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. The cells can be stored at -20°C.

3. Staining:

- Centrifuge the fixed cells to remove the ethanol.

- Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A to prevent staining of double-stranded RNA.

- Incubate in the dark to allow for stoichiometric DNA staining.

4. Data Acquisition and Analysis:

- Analyze the stained cells using a flow cytometer.

- The DNA content will be proportional to the fluorescence intensity of the PI.

- The resulting data will be a histogram showing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase would indicate cell cycle arrest.

Workflow for Cell Cycle Analysis

Caption: Workflow for assessing the cell cycle inhibitory effects of Cyclo(Ile-Ala).

Future Directions and Conclusion

Cyclo(Ile-Ala) has been identified as a secondary metabolite with the promising biological function of inhibiting cell cycle progression. However, to fully understand its potential, particularly in the context of drug development, significant further research is required. Key areas for future investigation include:

-

Quantitative analysis: Determining the IC50 values of Cyclo(Ile-Ala) against a panel of cancer cell lines.

-

Mechanistic studies: Identifying the specific molecular targets and signaling pathways modulated by Cyclo(Ile-Ala).

-

In vivo studies: Evaluating the efficacy and safety of Cyclo(Ile-Ala) in animal models.

This technical guide serves to consolidate the current knowledge on Cyclo(Ile-Ala) and to provide a framework for the critical research that is needed to unlock its full potential. The scientific community is encouraged to build upon this foundational understanding to explore the therapeutic applications of this intriguing natural product.

Cyclo(Ile-Ala): An In-depth Technical Guide on its Putative Mechanisms of Action in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Ile-Ala), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, represents a scaffold of significant interest in the field of drug discovery. While direct and extensive research on Cyclo(Ile-Ala) is limited, the broader family of DKPs, isolated from a variety of natural sources including marine bacteria, fungi, and fermented foods, has demonstrated a wide spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known and potential mechanisms of action of Cyclo(Ile-Ala) in cellular processes, drawing upon data from closely related analogs and the general understanding of the DKP class. The primary focus will be on its putative roles in quorum sensing inhibition and modulation of inflammatory pathways, with discussions on potential anti-cancer and neuroprotective effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research into this promising molecule.

Introduction to Cyclo(Ile-Ala) and Diketopiperazines

Cyclo(Ile-Ala), with the chemical formula C₉H₁₆N₂O₂, is formed from the condensation of the amino acids isoleucine and alanine. Like other DKPs, it possesses a rigid six-membered ring structure which is considered an important pharmacophore, contributing to its stability and ability to interact with biological targets.[1] The diverse biological activities reported for DKPs, ranging from antimicrobial and anticancer to neuroprotective and anti-inflammatory, underscore the potential of Cyclo(Ile-Ala) as a lead compound for therapeutic development.[3][4][5] This guide will synthesize the available information to present a cohesive picture of its potential cellular mechanisms.

Core Mechanism of Action: Quorum Sensing Inhibition

A significant body of research points to the ability of cyclic dipeptides to interfere with bacterial communication, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence, biofilm formation, and antibiotic resistance. Inhibition of QS is a promising anti-virulence strategy that may not exert the same selective pressure as traditional antibiotics.

Interference with Las and Rhl Systems in Pseudomonas aeruginosa

Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes two major AHL-based QS systems: the las and rhl systems. Several studies on tryptophan-containing cyclic dipeptides have shown their ability to inhibit the production of QS-controlled virulence factors such as pyocyanin (B1662382) and elastase, as well as biofilm formation.[6] It is hypothesized that these cyclic dipeptides act as competitive inhibitors, binding to the LuxR-type receptors, LasR and RhlR, and preventing their activation by their cognate autoinducers. Although specific data for Cyclo(Ile-Ala) is not available, the shared DKP scaffold suggests a similar mechanism of action is plausible.

Anti-inflammatory Activity

Cyclic dipeptides have been shown to possess anti-inflammatory properties. For instance, Cyclo(His-Pro) exerts its anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[7] Given the structural similarities, it is plausible that Cyclo(Ile-Ala) could exhibit similar activities.

Modulation of NF-κB and Nrf2 Signaling Pathways

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory cytokines. The Nrf2 pathway, on the other hand, is a key regulator of the antioxidant response. There is significant crosstalk between these two pathways. It is hypothesized that Cyclo(Ile-Ala) could suppress the pro-inflammatory NF-κB signaling, potentially through the activation of the Nrf2-mediated antioxidant response.[7]

Potential Anti-Cancer and Cytotoxic Effects

Several diketopiperazines have demonstrated cytotoxic activity against various cancer cell lines.[8] For example, Cyclo(His-Ala) has been shown to inhibit the growth of HT-29, MCF-7, and HeLa carcinoma cells.[8] The mechanisms underlying these effects are often linked to the induction of apoptosis and cell cycle arrest. While no specific studies on the anti-cancer effects of Cyclo(Ile-Ala) have been reported, its structural similarity to other cytotoxic DKPs warrants investigation in this area.

Apoptosis Induction and Cell Cycle Arrest

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many chemotherapeutic agents exert their effects by inducing apoptosis.[9] The cell cycle is a series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer.[10][11] It is plausible that Cyclo(Ile-Ala) could induce apoptosis and/or cause cell cycle arrest in cancer cells, similar to other bioactive DKPs.

Putative Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and inflammation.[12][13] Some cyclic dipeptides have shown neuroprotective properties. For instance, Cyclo(L-Pro-L-Phe) has demonstrated neuroprotective activity against oxidative stress-induced neurodegeneration.[14] Given the potential anti-inflammatory and antioxidant activities of Cyclo(Ile-Ala) through the Nrf2 pathway, it is a candidate for investigation in the context of neuroprotection.

Quantitative Data

| Compound | Target/Assay | Organism/Cell Line | Activity | Reference |

| Cyclo(L-Trp-L-Ser) | Violacein (B1683560) Production | Chromobacterium violaceum CV026 | ~50% inhibition at 1 mg/mL | |

| Cyclo(L-Trp-L-Ser) | Pyocyanin Production | Pseudomonas aeruginosa PAO1 | ~40% inhibition at 1 mM | |

| Cyclo(L-Trp-L-Ser) | Biofilm Formation | Pseudomonas aeruginosa PAO1 | 53% inhibition at 1 mM | |

| Cyclo(His-Gly) | Thrombin-induced platelet aggregation | Human platelets | IC₅₀ = 0.0662 mM | [8] |

| Cyclo(His-Ala) | Growth Inhibition | HT-29, MCF-7, HeLa cells | Inhibition at 100 µM | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Cyclo(Ile-Ala)'s mechanism of action.

Quorum Sensing Inhibition: Violacein Inhibition Assay

This assay is a common method for screening for QS inhibitors using the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein under the control of QS.

Detailed Steps:

-

Bacterial Culture: Inoculate Chromobacterium violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

-

Compound Preparation: Prepare serial dilutions of Cyclo(Ile-Ala) in a suitable solvent (e.g., DMSO) and add to the wells of a 96-well microtiter plate.

-

Inoculation: Add the overnight culture of C. violaceum, diluted to an OD₆₀₀ of ~0.1, to each well.

-

Incubation: Incubate the plate at 30°C for 24-48 hours.

-

Quantification: After incubation, centrifuge the plate to pellet the cells. Remove the supernatant and add a solvent like DMSO to extract the violacein from the cells.

-

Measurement: Measure the absorbance of the extracted violacein at 585 nm using a microplate reader.

-

Calculation: The percentage of violacein inhibition is calculated relative to a control with no compound.

Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Steps:

-

Cell Seeding: Seed cells (e.g., a cancer cell line or a normal cell line) into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of Cyclo(Ile-Ala). Include an untreated control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.

-

Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Western Blot for NF-κB Activation

Western blotting can be used to assess the activation of the NF-κB pathway by measuring the phosphorylation of key proteins or the translocation of NF-κB subunits to the nucleus.

Detailed Steps:

-

Cell Treatment: Culture appropriate cells (e.g., macrophages like RAW 264.7) and treat with an inflammatory stimulus (e.g., LPS) with or without pre-treatment with Cyclo(Ile-Ala).

-

Protein Extraction: Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial kit or standard laboratory protocols.

-

Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the proteins of interest (e.g., phosphorylated IκBα, NF-κB p65).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Analysis: Capture the image and quantify the band intensities to determine the relative protein levels.

Conclusion and Future Directions

Cyclo(Ile-Ala) belongs to the diketopiperazine class of natural products, which are known for their diverse and potent biological activities. While direct experimental evidence for Cyclo(Ile-Ala) is currently sparse, this technical guide has outlined its most probable mechanisms of action based on the well-documented activities of structurally related compounds. The primary putative mechanisms include the inhibition of bacterial quorum sensing and the modulation of inflammatory pathways. Furthermore, its potential as an anti-cancer and neuroprotective agent warrants further investigation.

The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to elucidate the specific biological functions of Cyclo(Ile-Ala). Future research should focus on:

-

Synthesis and Isolation: Developing efficient methods for the synthesis or isolation of Cyclo(Ile-Ala) to enable robust biological testing.

-

In-depth Biological Screening: Conducting comprehensive screening of Cyclo(Ile-Ala) for its effects on quorum sensing, inflammation, cancer cell proliferation, and neuronal cell viability.

-

Quantitative Analysis: Determining key quantitative metrics such as IC₅₀ and EC₅₀ values for its various biological activities.

-

Mechanism of Action Studies: Utilizing the outlined experimental protocols to dissect the precise molecular targets and signaling pathways affected by Cyclo(Ile-Ala).

By systematically addressing these research areas, the full therapeutic potential of Cyclo(Ile-Ala) can be unlocked, potentially leading to the development of novel therapeutic agents for a range of diseases.

References

- 1. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diketopiperazines and other bioactive compounds from bacterial symbionts of marine sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro evaluation of cytotoxic properties of 5-Aminolevulinic acid (5-ALA) on bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Overview of the Cell Cycle - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. A Brief Tour of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Neuroprotective effects of honokiol: from chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Solubility of Cyclo(Ile-Ala) in different laboratory solvents

An In-depth Technical Guide to the Solubility of Cyclo(Ile-Ala)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Cyclo(Isoleucyl-Alanine), a cyclic dipeptide of interest in various research and development fields. Due to the limited availability of direct quantitative solubility data for Cyclo(Ile-Ala), this document synthesizes information from analogous cyclic dipeptides, general principles of peptide solubility, and standardized experimental protocols to offer a robust predictive and methodological resource.

Introduction to Cyclo(Ile-Ala)

Cyclo(Ile-Ala), with the chemical name (3S,6S)-3-isobutyl-6-methylpiperazine-2,5-dione, is a cyclic dipeptide (CDP) formed from the amino acids isoleucine and alanine (B10760859). As a member of the diketopiperazine class of compounds, it possesses a rigid ring structure that influences its physicochemical properties, including solubility. The presence of the hydrophobic isobutyl side chain from isoleucine and the small methyl side chain from alanine gives the molecule a predominantly nonpolar character. Understanding its solubility in various laboratory solvents is crucial for its application in drug discovery, biochemistry, and materials science.

Predicted Solubility Profile of Cyclo(Ile-Ala)

Table 1: Predicted Solubility of Cyclo(Ile-Ala) Based on Analogous Cyclic Dipeptides

| Solvent | Predicted Solubility of Cyclo(Ile-Ala) | Rationale / Supporting Data for Analogous Compounds |

| Water | Sparingly soluble to Insoluble | Cyclic dipeptides with hydrophobic residues generally exhibit limited water solubility. For example, Cyclo(delta-Ala-L-Val) has limited water solubility. |

| Methanol (B129727) | Soluble | Cyclo(L-Ala-L-Leu) is reported to be soluble in methanol.[1] Cyclo(L-Leu-L-Pro) is soluble in methanol at 50 mg/mL.[2] |

| Ethanol | Soluble | Cyclo(delta-Ala-L-Val) is soluble in ethanol. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Cyclo(L-Ala-L-Leu) is soluble in DMSO.[1] Hydrophobic peptides are generally soluble in DMSO.[3][4] |

| Dimethylformamide (DMF) | Soluble | Cyclo(delta-Ala-L-Val) is soluble in DMF. For very hydrophobic peptides, DMF is a recommended solvent. |

| Acetonitrile (ACN) | Moderately Soluble to Soluble | Recommended as a solvent for hydrophobic peptides, often used for initial dissolution before dilution. |

| Chloroform (B151607) | Likely Soluble | The nonpolar nature of both chloroform and Cyclo(Ile-Ala) suggests good solubility. |

| Acetone (B3395972) | Likely Soluble | The moderate polarity of acetone should allow for the dissolution of Cyclo(Ile-Ala). |

General Principles of Solubility for Hydrophobic Peptides:

-

Hydrophobicity: Cyclo(Ile-Ala) is composed of two hydrophobic amino acids, which will dominate its solubility behavior, leading to poor solubility in aqueous solutions and better solubility in organic solvents.

-

Crystal Lattice Energy: The rigid, planar structure of the diketopiperazine ring can lead to strong intermolecular interactions in the solid state, requiring a solvent capable of overcoming this crystal lattice energy.

-

Solvent Polarity: Solvents with intermediate polarity, such as alcohols, or polar aprotic solvents like DMSO and DMF, are often effective at dissolving compounds with both polar (amide bonds) and nonpolar (hydrocarbon side chains) functionalities.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of Cyclo(Ile-Ala) in various laboratory solvents. This protocol is based on standard laboratory practices for solubility assessment of small molecules and peptides.

3.1. Materials and Equipment

-

Cyclo(Ile-Ala) (lyophilized powder)

-

A selection of laboratory solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Chloroform, Acetone) of appropriate purity (e.g., HPLC grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Sonicator bath

-

Thermostatic shaker or incubator

-

Microcentrifuge or centrifuge

-

Calibrated pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Glass vials with screw caps

3.2. Experimental Procedure

-

Preparation of Saturated Solutions (Equilibrium Method): a. Accurately weigh a known amount of Cyclo(Ile-Ala) (e.g., 10 mg) and transfer it to a glass vial. b. Add a small, precise volume of the test solvent (e.g., 1 mL) to the vial. c. Tightly cap the vial and vortex vigorously for 1-2 minutes to suspend the compound. d. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. e. After incubation, visually inspect the vial for any undissolved solid. If the entire compound has dissolved, add more Cyclo(Ile-Ala) in known increments until an excess of solid remains.

-

Sample Processing: a. Once equilibrium is reached and undissolved solid is present, allow the vial to stand undisturbed for a short period to allow for sedimentation. b. Carefully withdraw a known volume of the supernatant using a calibrated pipette, avoiding any solid particles. c. To remove any remaining suspended microparticles, either: i. Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) and carefully collect the supernatant. ii. Filter the supernatant through a syringe filter compatible with the solvent.

-

Quantification of Solubilized Compound: a. Prepare a series of standard solutions of Cyclo(Ile-Ala) of known concentrations in the same solvent. b. Dilute the saturated supernatant with the same solvent to a concentration that falls within the linear range of the analytical method. c. Analyze the diluted supernatant and the standard solutions using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectrophotometry). d. Construct a calibration curve from the standard solutions and determine the concentration of Cyclo(Ile-Ala) in the diluted supernatant. e. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

3.3. Data Analysis and Reporting

-

Perform each solubility determination in triplicate to ensure reproducibility.

-

Report the solubility as the mean ± standard deviation.

-

Specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Cyclo(Ile-Ala).

Caption: Experimental workflow for determining the solubility of Cyclo(Ile-Ala).

Conclusion

While direct quantitative solubility data for Cyclo(Ile-Ala) is scarce, a predictive assessment based on analogous compounds suggests good solubility in polar aprotic and alcoholic organic solvents, and poor solubility in water. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for the empirical determination of its solubility in various laboratory solvents. This information is critical for the effective design of experiments, formulation development, and interpretation of biological activity data involving Cyclo(Ile-Ala).

References

Methodological & Application

Solid-Phase Synthesis Protocol for Cyclo(Ile-Ala)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cyclo(Ile-Ala), a cyclic dipeptide, belongs to the diketopiperazine (DKP) class of compounds. DKPs are privileged scaffolds in drug discovery due to their conformational rigidity, metabolic stability, and ability to mimic beta-turns in peptides. This inherent stability makes them attractive candidates for the development of novel therapeutics. The solid-phase synthesis approach detailed here offers a streamlined and efficient method for producing Cyclo(Ile-Ala), minimizing purification steps and allowing for potential parallel synthesis of analogues.

This protocol utilizes a 2-chlorotrityl chloride (2-CTC) resin, which is advantageous for the synthesis of cyclic peptides. The bulky nature of the trityl linker sterically hinders the premature cyclization of the dipeptide on the resin, a common side reaction. Furthermore, the acid-labile nature of the 2-CTC linker allows for the cleavage of the linear dipeptide with its C-terminal carboxylic acid intact, a prerequisite for the subsequent solution-phase cyclization. The synthesis employs the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy for temporary Nα-amino group protection.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Generic |

| Fmoc-Ala-OH | Synthesis grade | Generic |

| Fmoc-Ile-OH | Synthesis grade | Generic |

| N,N'-Diisopropylethylamine (DIPEA) | Synthesis grade | Generic |

| Dichloromethane (DCM) | Anhydrous | Generic |

| N,N-Dimethylformamide (DMF) | Anhydrous, amine-free | Generic |

| Piperidine (B6355638) | Synthesis grade | Generic |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Synthesis grade | Generic |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis grade | Generic |

| Trifluoroacetic acid (TFA) | Reagent grade | Generic |

| Triisopropylsilane (TIS) | Reagent grade | Generic |

| Diethyl ether | Anhydrous | Generic |

| Acetonitrile (B52724) (ACN) | HPLC grade | Generic |

| Water | HPLC grade | Generic |

Equipment

-

Solid-phase peptide synthesis vessel

-

Mechanical shaker

-

Vacuum filtration apparatus

-

Rotary evaporator

-

High-performance liquid chromatograph (HPLC) with a preparative C18 column

-

Lyophilizer

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (MS)

Synthesis Workflow

Caption: Solid-phase synthesis workflow for Cyclo(Ile-Ala).

Step 1: Loading of the First Amino Acid (Fmoc-Ala-OH) onto 2-CTC Resin

-

Swell 1 g of 2-chlorotrityl chloride resin (e.g., 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

-

Drain the DCM.

-

Dissolve Fmoc-Ala-OH (0.5 equivalents relative to resin loading, e.g., 0.75 mmol, 233 mg) in anhydrous DCM (10 mL).

-

Add DIPEA (4 equivalents relative to Fmoc-Ala-OH, e.g., 3.0 mmol, 522 µL) to the amino acid solution.

-

Add the amino acid solution to the swollen resin and shake the mixture for 2 hours at room temperature.

-

To cap any unreacted chloride sites on the resin, add 1 mL of methanol (B129727) and shake for 30 minutes.

-

Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

-

Dry the resin under vacuum. The loading efficiency can be determined by Fmoc quantification.

| Parameter | Value |

| Resin | 2-Chlorotrityl chloride |

| First Amino Acid | Fmoc-Ala-OH |

| Equivalents of Amino Acid | 0.5 (relative to resin loading) |

| Solvent | Anhydrous DCM |

| Base | DIPEA (4 eq. to amino acid) |

| Reaction Time | 2 hours |

| Capping Agent | Methanol |

| Expected Loading | 0.4 - 0.7 mmol/g |

Step 2: Fmoc Deprotection

-

Swell the Fmoc-Ala-resin in DMF (10 mL) for 30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF (10 mL) and shake for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

| Parameter | Value |

| Deprotection Reagent | 20% Piperidine in DMF |

| Reaction Time | 5 min + 15 min |

| Washing Solvent | DMF |

Step 3: Coupling of the Second Amino Acid (Fmoc-Ile-OH)

-

Dissolve Fmoc-Ile-OH (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF (8 mL).

-

Add HBTU (3 equivalents) to the solution.

-

Add DIPEA (6 equivalents) to the activation mixture and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected H-Ala-resin.

-

Shake the reaction mixture for 2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin (B49086) test. If the test is positive, extend the coupling time or perform a recoupling.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

| Parameter | Value |

| Second Amino Acid | Fmoc-Ile-OH |

| Coupling Reagent | HBTU/HOBt |

| Equivalents (AA:HBTU:HOBt:DIPEA) | 3 : 3 : 3 : 6 |

| Solvent | DMF |

| Pre-activation Time | 5 minutes |

| Coupling Time | 2 hours |

Step 4: Final Fmoc Deprotection

-

Perform the Fmoc deprotection of the N-terminal Fmoc-Ile group by following the same procedure as in Step 2.

-

After the final DMF washes, wash the resin with DCM (3 x 10 mL) and dry under vacuum.

Step 5: Cleavage of the Linear Dipeptide from the Resin

-

Prepare a cleavage cocktail of TFA/TIS/DCM (1:1:98).

-

Add the cleavage cocktail (10 mL) to the dried H-Ile-Ala-resin and shake gently for 1 hour at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with an additional portion of the cleavage cocktail (2 x 5 mL).

-

Combine the filtrates and evaporate the solvent under a stream of nitrogen or by rotary evaporation at low temperature to obtain the crude linear dipeptide, H-Ile-Ala-OH.

| Parameter | Value |

| Cleavage Cocktail | TFA/TIS/DCM (1:1:98) |

| Reaction Time | 1 hour |

Step 6: Solution-Phase Cyclization

-

Dissolve the crude linear dipeptide in a high-boiling point solvent such as isopropanol (B130326) or toluene (B28343) (at a high dilution of approximately 1-2 mg/mL).

-

Add a mild base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Heat the solution to reflux (typically 80-110 °C) for 12-24 hours.

-

Monitor the progress of the cyclization by TLC or analytical HPLC-MS.

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude Cyclo(Ile-Ala).

| Parameter | Value |

| Solvent | Isopropanol or Toluene |

| Concentration | ~1-2 mg/mL |

| Base | DIPEA (2-3 eq.) |

| Temperature | Reflux (80-110 °C) |

| Reaction Time | 12-24 hours |

Step 7: Purification

-

Dissolve the crude Cyclo(Ile-Ala) in a minimal amount of a suitable solvent (e.g., DMSO or methanol).

-

Purify the cyclic dipeptide by preparative reversed-phase HPLC (RP-HPLC) using a C18 column.

-

A typical mobile phase system is a gradient of acetonitrile in water, both containing 0.1% TFA.

-

Collect the fractions containing the pure product, as determined by analytical HPLC-MS.

-

Combine the pure fractions and lyophilize to obtain the final product as a white powder.

| Parameter | Value |

| Purification Method | Preparative RP-HPLC |

| Column | C18 |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Expected Purity | >95% |

| Expected Overall Yield | 20-40% |

Step 8: Characterization

The identity and purity of the synthesized Cyclo(Ile-Ala) should be confirmed by analytical methods:

-

Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₆N₂O₂; Expected [M+H]⁺ = 185.13).

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and stereochemistry.

Signaling Pathway and Logical Relationship Diagram

Caption: Logical flow of the synthesis and purification process.

Application Notes and Protocols for the Liquid-Phase Synthesis of Cyclo(Ile-Ala) and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Ile-Ala), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, is a naturally occurring compound found in marine actinomycetes. Cyclic dipeptides are of significant interest in medicinal chemistry due to their rigid conformation, enhanced stability towards enzymatic degradation, and a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. This document provides detailed application notes and protocols for the liquid-phase synthesis of Cyclo(Ile-Ala) and its derivatives, summarizing key data and outlining experimental workflows.

Biological Activity of Cyclo(Ile-Ala)

Cyclo(Ile-Ala) has been identified as a cell cycle inhibitor. The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Understanding how Cyclo(Ile-Ala) interferes with the cell cycle is crucial for its development as a potential therapeutic agent.

Proposed Signaling Pathway for Cell Cycle Inhibition

While the precise signaling pathway for Cyclo(Ile-Ala) is still under investigation, a plausible mechanism involves the modulation of key cell cycle regulators. Based on the known mechanisms of other cell cycle inhibitors, Cyclo(Ile-Ala) may exert its effect by upregulating cyclin-dependent kinase inhibitors (CKIs) such as p21, which in turn inhibit the activity of cyclin/CDK complexes responsible for cell cycle progression, leading to a G1 phase arrest.

Caption: Proposed signaling pathway for Cyclo(Ile-Ala)-induced cell cycle arrest.

Liquid-Phase Synthesis of Cyclo(Ile-Ala)

The liquid-phase synthesis of Cyclo(Ile-Ala) is a versatile approach that allows for scalability and purification of the final product. The general strategy involves the formation of the linear dipeptide, L-isoleucyl-L-alanine, followed by an intramolecular cyclization to yield the desired diketopiperazine.

Experimental Workflow

The synthesis can be broken down into three main stages:

-

Protection of Amino Acids: The amino and carboxyl groups of isoleucine and alanine (B10760859) are protected to prevent unwanted side reactions during peptide bond formation.

-

Dipeptide Formation: The protected amino acids are coupled to form the linear dipeptide.

-

Deprotection and Cyclization: The protecting groups are removed, and the linear dipeptide undergoes intramolecular cyclization to form Cyclo(Ile-Ala).

Caption: Experimental workflow for the liquid-phase synthesis of Cyclo(Ile-Ala).

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Isoleucine

-

Materials: L-Isoleucine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Dioxane, Water, Sodium bicarbonate (NaHCO₃).

-

Procedure:

-

Dissolve L-Isoleucine in a 1:1 mixture of dioxane and water containing one equivalent of NaHCO₃.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Boc₂O (1.1 equivalents) in dioxane dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-L-Isoleucine.

-

Protocol 2: Synthesis of L-Alanine Methyl Ester Hydrochloride

-

Materials: L-Alanine, Methanol, Thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend L-Alanine in methanol and cool to -10 °C.

-

Add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

-

Remove the solvent under reduced pressure to obtain L-Alanine methyl ester hydrochloride as a white solid.

-

Protocol 3: Synthesis of N-Boc-L-Isoleucyl-L-Alanine Methyl Ester

-

Materials: N-Boc-L-Isoleucine, L-Alanine methyl ester hydrochloride, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), N-Methylmorpholine (NMM), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-L-Isoleucine and HOBt (1 equivalent) in DCM.

-

In a separate flask, dissolve L-Alanine methyl ester hydrochloride in DCM and add NMM (1 equivalent) to neutralize.

-

Add the neutralized L-Alanine methyl ester solution to the N-Boc-L-Isoleucine solution.

-

Cool the mixture to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected dipeptide.

-

Protocol 4: Synthesis of Cyclo(L-Isoleucyl-L-Alanine)

-

Materials: N-Boc-L-Isoleucyl-L-Alanine methyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Toluene (B28343) or 2-Butanol.

-

Procedure:

-

Dissolve the protected dipeptide in a 1:1 mixture of TFA and DCM and stir at room temperature for 1-2 hours to remove the Boc group.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the resulting dipeptide methyl ester trifluoroacetate (B77799) salt in a high-boiling point solvent such as toluene or 2-butanol.

-

Reflux the solution for 4-6 hours. The cyclization is driven by the intramolecular aminolysis of the methyl ester.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of methanol in chloroform) or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Cyclo(Ile-Ala).

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the liquid-phase synthesis of Cyclo(Ile-Ala) based on analogous diketopiperazine syntheses. Actual yields may vary depending on specific reaction conditions and scale.

| Step | Product | Starting Materials | Typical Yield (%) | Purity (%) |

| 1. Boc Protection | N-Boc-L-Isoleucine | L-Isoleucine, Boc₂O | 90-98 | >98 |

| 2. Esterification | L-Alanine methyl ester hydrochloride | L-Alanine, Methanol, SOCl₂ | 95-99 | >99 |

| 3. Dipeptide Coupling | N-Boc-Ile-Ala-OMe | N-Boc-L-Isoleucine, L-Alanine methyl ester HCl | 80-90 | >95 |

| 4. Deprotection & Cyclization | Cyclo(Ile-Ala) | N-Boc-Ile-Ala-OMe | 70-85 | >98 |

Conclusion

The liquid-phase synthesis of Cyclo(Ile-Ala) provides a reliable and scalable method for obtaining this biologically active cyclic dipeptide. The protocols outlined above, along with the summarized quantitative data, offer a solid foundation for researchers to produce Cyclo(Ile-Ala) and its derivatives for further investigation into their therapeutic potential, particularly as cell cycle inhibitors for cancer therapy. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways affected by this promising natural product.

Application Note: Quantitative Analysis of Cyclo(Ile-Ala) by HPLC-MS/MS

Abstract

This application note presents a detailed and robust HPLC-MS/MS method for the quantification of the cyclic dipeptide Cyclo(Ile-Ala). Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are increasingly recognized for their diverse biological activities and their presence in various foods and biological matrices. Accurate quantification of these compounds is crucial for research in pharmacology, food science, and drug development. The described method is highly sensitive and specific, employing tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, making it suitable for complex sample matrices. This document provides comprehensive experimental protocols, including sample preparation, chromatographic separation, and mass spectrometric conditions, along with data presentation and visualization to aid researchers, scientists, and drug development professionals in implementing this analytical technique.

Introduction

Cyclic dipeptides (CDPs) or 2,5-diketopiperazines (DKPs) are cyclic compounds formed from the condensation of two amino acids. They are found in a variety of natural sources, including fermented foods, roasted products, and as metabolites from microorganisms and marine organisms.[1][2][3] Cyclo(Ile-Ala), the cyclic form of the dipeptide isoleucyl-alanine, has garnered interest due to its potential biological activities. To understand its physiological roles, metabolic fate, and presence in various products, a reliable and sensitive analytical method for its quantification is essential.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex mixtures due to its high selectivity and sensitivity.[1][3] This application note details a validated HPLC-MS/MS method for the accurate quantification of Cyclo(Ile-Ala).

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for the extraction of cyclic dipeptides from a liquid matrix (e.g., bacterial culture supernatant, beverage samples).

Materials:

-

Sample containing Cyclo(Ile-Ala)

-

Ethyl acetate (B1210297) (HPLC grade)

-